2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide
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Overview
Description
2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzylamine with thiosemicarbazide to form the corresponding thiadiazole ring. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: Investigated for its insecticidal and herbicidal properties.
Materials Science: Explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds share a similar thiadiazole moiety and have been studied for their insecticidal activities.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivatives: These compounds are known for their potential as STAT3 inhibitors in cancer therapy.
Uniqueness
2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual functionality as both a sulfonamide and a thiadiazole derivative makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19N3O5S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-15-9-8-13(10-16(15)27-2)11-18-21-22-19(28-18)20-17(23)12-29(24,25)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
InChI Key |
VSMDOGZOBLYGGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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